molecular formula C11H13Cl2N3S B8280833 1-(3,5-Dichloropyridin-4-yl)piperidine-4-carbothioamide

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carbothioamide

Cat. No.: B8280833
M. Wt: 290.2 g/mol
InChI Key: NHJWQBUPPDPSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carbothioamide is a useful research compound. Its molecular formula is C11H13Cl2N3S and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13Cl2N3S

Molecular Weight

290.2 g/mol

IUPAC Name

1-(3,5-dichloropyridin-4-yl)piperidine-4-carbothioamide

InChI

InChI=1S/C11H13Cl2N3S/c12-8-5-15-6-9(13)10(8)16-3-1-7(2-4-16)11(14)17/h5-7H,1-4H2,(H2,14,17)

InChI Key

NHJWQBUPPDPSJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=S)N)C2=C(C=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide 23 (40 mg, 0.15 mmol) in THF (2 mL) was added Lawesson's reagent (71 mg, 0.18 mmol) and the mixture was heated at reflux for 2.5 h. After cooling to r.t. the mixture was poured into a saturated solution of sodium hydrogen carbonate (20 mL) and extracted with EtOAc (2×20 mL). The combined organic extracts were washed with water (20 mL), brine (20 mL), dried (MgSO4) and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (CH2Cl2, MeOH, 99:1) to furnish the title compound as a white solid (21 mg, 40%), m/z (ESI) C11H14Cl2N2S requires 290.0280 found [M+H]+ 290.0280.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
40%

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